molecular formula C21H16BrNO4S2 B2870345 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole CAS No. 686738-35-2

4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole

Cat. No.: B2870345
CAS No.: 686738-35-2
M. Wt: 490.39
InChI Key: VUCVXLGNJBDFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole is a complex organic compound that features a combination of bromophenyl, sulfonyl, furan, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Sulfone: This step involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate nucleophile to form the bromophenyl sulfone intermediate.

    Furan Ring Introduction: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

    Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction, which may involve the use of reagents like phosphorus oxychloride (POCl3) or other cyclizing agents.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule.

Scientific Research Applications

4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and thioether groups can participate in hydrogen bonding and hydrophobic interactions, while the bromophenyl and furan groups can engage in π-π stacking and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole
  • 4-((4-Methylphenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole
  • 4-((4-Nitrophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole

Uniqueness

The uniqueness of 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom, in particular, allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-5-(1-phenylethylsulfanyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrNO4S2/c1-14(15-6-3-2-4-7-15)28-21-20(23-19(27-21)18-8-5-13-26-18)29(24,25)17-11-9-16(22)10-12-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCVXLGNJBDFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.